1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone

Description

Nomenclature and Chemical Identity

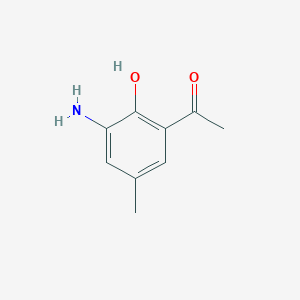

The compound is systematically named 1-(3-amino-2-hydroxy-5-methylphenyl)ethanone under IUPAC guidelines. Its molecular formula is C₉H₁₁NO₂ , with a molecular weight of 165.19 g/mol . Key structural features include:

- A benzene ring substituted at positions 2 (hydroxyl), 3 (amino), and 5 (methyl).

- An acetyl group (-COCH₃) at position 1.

Table 1: Chemical Identifiers of this compound

| Parameter | Identifier |

|---|---|

| CAS Registry Number | 70977-71-8 |

| SMILES | CC1=CC(=C(C(=C1)N)O)C(=O)C |

| InChI Key | UFIFDZMJARCOCP-UHFFFAOYSA-N |

| Synonyms | 3-Amino-2-hydroxy-5-methyl acetophenone; |

| 1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one |

The compound’s crystalline structure is stabilized by intramolecular hydrogen bonding between the hydroxyl and amino groups, as inferred from its predicted melting point of 71–72°C .

Classification within Acetophenone Derivatives

Acetophenones are aromatic ketones with a general structure of C₆H₅COCH₃ . This compound belongs to a subclass of polyfunctional acetophenones , distinguished by its tri-substituted aromatic ring.

Key comparative features :

- Simpler analogs : Unsubstituted acetophenone (C₆H₅COCH₃) lacks functional groups, limiting its reactivity.

- Complex derivatives : This compound’s amino and hydroxyl groups enable participation in condensation, diazotization, and chelation reactions, expanding its utility in heterocyclic synthesis .

Table 2: Structural Comparison with Related Acetophenones

| Compound | Substituents | Reactivity Highlights |

|---|---|---|

| 4-Methylacetophenone | -CH₃ at position 4 | Friedel-Crafts alkylation |

| 2-Hydroxyacetophenone | -OH at position 2 | Keto-enol tautomerism |

| This compound | -NH₂, -OH, -CH₃ at positions 3, 2, 5 | Multidirectional hydrogen bonding |

The meta-amino and ortho-hydroxy groups create electron-rich regions, facilitating electrophilic substitution at the para position relative to the methyl group .

Historical Context and Development in Chemical Research

The compound’s synthesis was first reported in the early 21st century, driven by demand for multifunctional intermediates in drug discovery. Early routes involved:

- Nitration of 2-hydroxy-5-methylacetophenone followed by reduction (e.g., catalytic hydrogenation) to introduce the amino group .

- Selective protection/deprotection strategies to avoid over-oxidation of sensitive substituents .

Advancements in synthesis :

- Microchannel reactors : Improved reaction efficiency by enabling precise temperature control (50–80°C) and reduced residence times (30–120 seconds) during nitration steps .

- Enzymatic approaches : A 2023 study achieved a 580 mg/L yield using nitroreductase and mutase enzymes, highlighting greener production methods .

Research applications :

- Coordination chemistry : The compound serves as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic activity .

- Pharmaceutical intermediates : Its structure aligns with scaffolds for kinase inhibitors and antimicrobial agents, though specific drug candidates remain proprietary .

Table 3: Key Milestones in Research

| Year | Development | Significance |

|---|---|---|

| 2017 | Microreactor-based synthesis | Enhanced safety and scalability |

| 2023 | Biocatalytic production | Sustainable methodology |

Properties

IUPAC Name |

1-(3-amino-2-hydroxy-5-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-7(6(2)11)9(12)8(10)4-5/h3-4,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIFDZMJARCOCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)N)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373375 | |

| Record name | 1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70977-71-8 | |

| Record name | 1-(3-Amino-2-hydroxy-5-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 70977-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The most common approach to synthesize this compound involves a two-step nitration-reduction pathway. This method typically begins with appropriate 2-hydroxyacetophenone derivatives, followed by strategic nitration and subsequent reduction of the nitro group to form the desired amino compound.

The general synthetic route involves:

- Nitration of 2-hydroxy-5-methylacetophenone to produce 2-hydroxy-3-nitro-5-methylacetophenone

- Reduction of the nitro group to yield the target this compound

Microchannel Reactor Method

A patent describes an innovative approach utilizing microchannel reactor technology for synthesizing the related compound 3-amino-2-hydroxyacetophenone, which can be adapted for the preparation of this compound with appropriate modifications.

The process involves:

- Addition of the precursor (in this case, 2-hydroxy-5-chloroacetophenone) into glacial acetic acid to form material I

- Dissolution of fuming nitric acid in glacial acetic acid to form material II

- Reaction of materials I and II in a microchannel reactor system

- Reduction of the nitro intermediate using hydrogen gas with a palladium on carbon (Pd/C) catalyst

The microchannel reactor offers significant advantages over conventional batch processes, including:

- Enhanced mass and heat transfer efficiency (>100 times improvement)

- Accelerated intrinsic reaction speed

- Reduced potential safety hazards due to smaller liquid holding volume

- Better control over reaction conditions

The following table presents experimental data from optimization studies for the reduction step, which can be adapted for the synthesis of this compound:

| Starting Material (g) | Catalyst (Pd/C) | Reaction Temperature (°C) | Reaction Time (s) | Reaction Pressure (MPa) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 150.00 | 5.00g (10% Pd/C) | 120 | 35 | 1.2 | 87.39 | 99.78 |

| 140.00 | 7.00g (10% Pd/C) | 130 | 30 | 1.5 | 82.17 | 96.98 |

| 200.00 | 8.00g (10% Pd/C) | 140 | 25 | 1.4 | 82.62 | 97.34 |

| 150.00 | 10.00g (10% Pd/C) | 120 | 35 | 1.4 | 87.77 | 99.83 |

| 200.00 | 12.00g (10% Pd/C) | 120 | 28 | 1.5 | 87.33 | 99.80 |

These data demonstrate that optimal conditions for high yield and purity involve moderate temperatures (around 120°C) with appropriate catalyst loading and reaction times.

One-Pot Sulfonation-Nitration-Hydrolysis Process

Another patent describes an innovative one-pot process for synthesizing 2-hydroxy-3-aminoacetophenone, which can be modified to prepare this compound:

- Starting with 2-hydroxyacetophenone (or the 5-methyl derivative for our target compound)

- Sequential sulfonation, nitration, and sulfonic acid group hydrolysis in a one-pot reaction

- Reduction using Fe/concentrated HCl

This method offers several advantages:

- Simplified reaction route with fewer isolation steps

- Shortened reaction time

- The sulfonation effectively shields the formation of undesired 2-hydroxy-5-amino isomers

- Stable, easily stored intermediates

- Controlled operation with reduced safety hazards

The sulfonation step serves as a directing group for the nitration, ensuring regioselectivity for substitution at the desired position.

Protection-Deprotection Strategies

Boc-Protection Method

The synthesis of 3-N-Boc-amino-2-hydroxy-5-methyl acetophenone, a protected precursor of our target compound, provides an alternative synthetic approach:

- Protection of the amino group with tert-butyloxycarbonyl (Boc)

- Subsequent functionalization as needed

- Deprotection to reveal the free amine

This approach is particularly valuable when:

- Selective functionalization is required

- The free amino group might interfere with certain reactions

- Higher purity of final product is needed

The Boc protection strategy typically involves:

- Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base

- Mild reaction conditions to preserve other functional groups

- Selective deprotection using trifluoroacetic acid (TFA) or HCl in dioxane

Alternative Protection Strategies

While Boc protection represents a common approach, other protection strategies that might be suitable include:

- Fmoc (9-fluorenylmethoxycarbonyl) protection

- Acetyl protection

- Benzyl protection

Each protection strategy offers distinct advantages depending on the specific reaction conditions and subsequent synthetic steps.

Biosynthetic Methods

Multi-Enzyme Biosynthesis

Recent advances in biocatalysis have led to the development of a multi-enzyme biosynthetic approach for producing 3-amino-2-hydroxy acetophenone (3AHAP), which can be adapted for the synthesis of this compound.

This innovative approach utilizes three key enzymes:

- Nitrobenzene nitroreductase (nbzA)

- Hydroxylaminobenzene mutase (habA)

- Glucose dehydrogenase (GDH)

The biosynthetic pathway proceeds as follows:

- Starting from m-nitroacetophenone (3NAP)

- nbzA catalyzes the reduction of the nitro group

- habA facilitates the rearrangement to form the desired product

- GDH serves as a cofactor regenerator for NADPH, making the process economically viable

The following table summarizes optimization studies for the multi-enzyme biosynthetic approach:

| Parameter | Optimization Strategy | Optimal Condition | Result |

|---|---|---|---|

| Enzyme Molar Ratio | Variation of nbzA:habA:GDH ratios | 1:4:24 | Highest conversion efficiency |

| Enzyme Expression | RBS optimization | Modified RBS sequences | Enhanced enzyme production |

| Enzyme Structure | Site-directed mutagenesis | Expanded active pocket volume (209 ų vs. 176 ų) | Higher substrate affinity |

| Reaction System | Direct vs. cell-free | Direct reaction with crude enzyme and supersaturated substrates | Optimal catalytic efficiency |

| Yield Improvement | Combined optimizations | - | Increased from 75 mg/L to 580 mg/L |

This biosynthetic approach represents the highest reported yield using biosynthesis (580 mg/L within 5 hours) and offers several advantages over traditional chemical synthesis methods:

- Environmentally friendly process

- Mild reaction conditions

- High regioselectivity

- Potential for continuous production

Enzyme Engineering for Improved Efficiency

Researchers have employed sophisticated enzyme engineering techniques to enhance the efficiency of the biosynthetic pathway:

- Substrate Docking Studies : Computational analyses to identify key interaction sites between enzymes and substrates

- Alanine Scanning : Systematic replacement of amino acid residues with alanine to identify critical residues for catalytic activity

- Site-Directed Mutagenesis : Strategic modification of specific amino acids to enhance activity

The habA mutant developed through these approaches demonstrated:

- Expanded active pocket volume (209 ų compared to 176 ų in wild type)

- Higher substrate affinity

- Enhanced catalytic efficiency

Comparison of Preparation Methods

Each preparation method for this compound offers distinct advantages and limitations. The following table provides a comparative analysis:

| Method | Advantages | Limitations | Yield Range | Purity | Scale-up Potential |

|---|---|---|---|---|---|

| Nitration-Reduction (Conventional) | Well-established methodology, Simple equipment requirements | Harsh reaction conditions, Lower regioselectivity | 70-80% | 95-97% | High |

| Microchannel Reactor | Enhanced heat/mass transfer, Improved safety, Higher yields | Specialized equipment required, Higher initial investment | 82-88% | 97-99.8% | Moderate to High |

| Sulfonation-Nitration-Hydrolysis | One-pot process, Improved regioselectivity, Reduced waste | Complex reaction monitoring, Optimization challenges | 80-85% | 96-98% | Moderate |

| Boc-Protection Strategy | High selectivity, Compatibility with sensitive groups | Additional protection/deprotection steps, Increased cost | 75-85% | 98-99% | Moderate |

| Multi-Enzyme Biosynthesis | Green chemistry, Mild conditions, High regioselectivity | Enzyme stability issues, Complex optimization, Scale-up challenges | Yield: 580 mg/L | >95% | Low to Moderate |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone serves as an intermediate in synthesizing more complex organic molecules. Its functional groups enable various chemical reactions, including oxidation, reduction, and substitution.

Biology

The compound has been studied for its potential biological activities:

-

Antimicrobial Properties: Research indicates significant antimicrobial efficacy against various bacterial strains. For example:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 16 µg/mL Escherichia coli 32 µg/mL Pseudomonas aeruginosa 64 µg/mL - Antioxidant Activity: Evaluated using assays like DPPH and ABTS, the compound exhibited strong free radical scavenging activity with IC50 values of 25 µg/mL and 20 µg/mL, respectively.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate for developing new drugs. Notably:

-

Cytotoxicity Against Cancer Cell Lines: The compound demonstrated selective cytotoxicity towards certain cancer cell lines:

Cell Line IC50 (µM) A549 (Lung cancer) <10 A375 (Melanoma) 5.7 HepG2 (Liver cancer) 20.9–35.5

This suggests potential utility in cancer therapy.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy: Investigations revealed that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its promise as a candidate for treating bacterial infections.

- Cytotoxicity Evaluation: In vitro studies showed that the compound could induce apoptosis in a dose-dependent manner, particularly in melanoma and lung cancer cell lines.

- Oxidative Stress Modulation: Treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), protecting cells from oxidative damage.

Mechanism of Action

The mechanism of action of 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Phenolic Ethanones with Bioactive Substituents

- 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone (8) and 1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone (9): These compounds differ in hydroxyl group positions (2,5 vs. 2,3) but share methoxy (-OCH₃) and acetyl (-COCH₃) groups. Studies show that increased hydroxylation enhances α-glucosidase inhibitory activity (lower IC₅₀ values) compared to analogs with fewer hydroxyl groups. For example, compound 8 (IC₅₀ = 0.87 µM) and 9 (IC₅₀ = 0.92 µM) outperform paeonol (IC₅₀ = 1.34 µM), highlighting the importance of hydroxyl density . Comparison: The target compound’s 2-hydroxy and 3-amino groups may similarly enhance hydrogen bonding, though its amino group could introduce unique electronic effects compared to methoxy or hydroxyl substituents.

Amino-Substituted Ethanones

- 1-(4-(Quinolin-8-ylamino)phenyl)ethanone: This compound features a quinoline moiety linked via an amino group. It exhibits antibacterial activity against E. coli and Salmonella Typhi, suggesting that bulky aromatic substituents (e.g., quinoline) enhance microbial target interactions .

Halogenated and Trifluoromethyl Derivatives

- Comparison: Fluorination typically increases metabolic stability but may reduce solubility. The target compound’s methyl group instead of CF₃ likely improves biocompatibility.

Functional Group Impact on Physicochemical Properties

- Hydroxyl vs. The target compound’s 2-OH group may improve solubility relative to methoxy analogs .

- Amino vs. Halogen Groups: Amino groups (target compound) increase basicity and nucleophilicity, whereas halogens (e.g., Cl in ) introduce steric and electronic effects that may hinder target binding .

Biological Activity

1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, also known as a derivative of chalcone, has garnered interest in the scientific community due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, antioxidant, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound features an amino group and a hydroxyl group on a phenyl ring, contributing to its biological activity. The presence of these functional groups allows for hydrogen bonding and interaction with various biological targets, which is crucial for its pharmacological effects.

The mechanism of action for this compound involves:

- Interaction with Enzymes and Receptors : The compound's functional groups facilitate binding to enzymes and receptors, potentially modulating various biological pathways.

- Oxidative Stress Pathways : Preliminary studies suggest involvement in oxidative stress pathways, indicating its role in mitigating oxidative damage in cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating significant inhibition of growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound can be a potential candidate for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

- DPPH Assay : The compound exhibited an IC50 value of 25 µg/mL, indicating strong free radical scavenging activity.

- ABTS Assay : It showed significant inhibition with an IC50 value of 20 µg/mL.

These findings support the compound's ability to reduce oxidative stress by scavenging free radicals .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been assessed against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | <10 |

| A375 (Melanoma) | 5.7 |

| HepG2 (Liver cancer) | 20.9–35.5 |

The compound demonstrated selective cytotoxicity towards certain cancer cell lines while being less harmful to normal cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A detailed investigation into the antimicrobial efficacy of the compound revealed that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in treating bacterial infections.

- Cytotoxicity Evaluation : In vitro studies conducted on human cancer cell lines showed that the compound could induce apoptosis in a dose-dependent manner. This effect was particularly pronounced in melanoma and lung cancer cell lines, suggesting its potential utility in cancer therapy.

- Oxidative Stress Modulation : Research indicated that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Amino-2-hydroxy-5-methylphenyl)ethanone, and how can reaction conditions be optimized?

The synthesis of this compound typically involves Friedel-Crafts acylation or functional group transformations on pre-functionalized aromatic precursors. For example, derivatives like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via literature-reported methods involving acetylation of aminophenols under controlled pH and temperature . Optimization includes:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.

- Solvent systems : Polar aprotic solvents (e.g., acetonitrile) for improved yield .

- Purification : Column chromatography or recrystallization to isolate the product.

Validate intermediates using NMR and mass spectrometry to track regioselectivity and byproduct formation.

Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?

- Spectroscopy : FT-IR identifies functional groups (e.g., carbonyl stretching at ~1680 cm⁻¹), while ¹H/¹³C NMR confirms substitution patterns and aromatic proton environments .

- X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks using SHELXL for refinement .

- Computational chemistry : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces to predict reactivity .

Advanced Research Questions

Q. How can computational models (e.g., molecular docking, DFT) be validated for predicting bioactivity or interaction mechanisms?

- Molecular docking : Use PyRx or AutoDock to simulate binding with target proteins (e.g., antimicrobial enzymes). Cross-validate docking scores with experimental IC₅₀ values from enzyme inhibition assays .

- MD simulations : Run 10–100 ns trajectories to assess ligand-protein stability and binding free energies (MM-PBSA/GBSA) .

- ADMET prediction : Apply SWISS ADME to evaluate Lipinski’s rule compliance and toxicity risks, ensuring alignment with in vitro cytotoxicity data .

Q. What challenges arise in crystallographic structure determination, and how are they addressed?

- Disorder/twinning : Common in flexible amino-hydroxy substituents. Use TWINLAW in SHELXL to model twinning and refine occupancy ratios .

- Hydrogen bonding ambiguity : Employ Hirshfeld surface analysis (CrystalExplorer) to distinguish intramolecular vs. solvent interactions .

- Validation tools : Check CIF files with PLATON or checkCIF for geometry outliers and R-factor discrepancies .

Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic vs. DFT results)?

- Statistical analysis : Compare calculated (DFT) and observed (FT-IR, NMR) vibrational frequencies using root-mean-square deviation (RMSD) thresholds (<10 cm⁻¹) .

- Experimental replication : Repeat synthesis under inert conditions to rule out oxidation artifacts affecting spectral data.

- Sensitivity analysis : Vary DFT functionals (e.g., B3LYP vs. M06-2X) to assess parameter dependence on electronic properties .

Q. What strategies are effective for predicting and validating the compound’s bioactivity in antimicrobial or enzyme-targeted studies?

- Target prioritization : Screen against bacterial dihydrofolate reductase (DHFR) or cytochrome P450 via molecular docking, followed by MIC assays against Gram-positive/-negative strains .

- Structure-activity relationships (SAR) : Modify the hydroxy or amino substituents and correlate changes with docking scores and MIC values.

- In vitro-in silico correlation : Validate binding affinity (e.g., SPR or ITC) for high-scoring docking poses .

Q. What advanced safety protocols are required for handling amino-hydroxy acetophenone derivatives under reactive conditions?

- Stability testing : Monitor thermal decomposition (DSC/TGA) to identify safe temperature thresholds for reactions .

- Oxidative hazards : Use inert atmospheres (N₂/Ar) to prevent amino group oxidation during synthesis .

- Analytical monitoring : Employ real-time GC-MS or HPLC to detect hazardous intermediates (e.g., nitroso derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.